(S)-3-(3-Indolyl)butanoic acid, also known as indole-3-butyric acid, is a naturally occurring compound that functions primarily as a plant hormone in the auxin group. It plays a crucial role in regulating plant growth and development, particularly in root formation. This compound has garnered attention for its applications in horticulture and agriculture, serving as an effective rooting agent and growth regulator.
Indole-3-butyric acid is synthesized chemically but can also be found in nature. It has been isolated from various plant species, including maize and certain willows (Salix genus) . Its synthetic production typically involves the reaction of indole with gamma-butyrolactone and sodium hydroxide under controlled conditions .
Indole-3-butyric acid belongs to the class of compounds known as indole derivatives. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its molecular structure. This classification is significant because it influences its solubility and reactivity.
The synthesis of (S)-3-(3-Indolyl)butanoic acid can be achieved through several methods, with the most notable being the reaction of indole with gamma-butyrolactone in the presence of a strong base like sodium hydroxide.
The molecular formula of (S)-3-(3-Indolyl)butanoic acid is C12H13NO2. Its structure features an indole ring attached to a butanoic acid chain, which is crucial for its biological activity.
Indole-3-butyric acid participates in various chemical reactions typical of carboxylic acids and indoles. It can undergo esterification, amidation, and other substitution reactions.
(S)-3-(3-Indolyl)butanoic acid has several scientific uses:
(S)-3-(3-Indolyl)butanoic acid (IBA), a key endogenous auxin precursor, originates primarily from tryptophan-dependent biosynthetic pathways in plants. Tryptophan serves as the foundational precursor for IBA synthesis, undergoing enzymatic chain elongation through intermediates such as indole-3-pyruvic acid (IPyA). In Arabidopsis thaliana and maize (Zea mays), studies confirm that IBA is synthesized de novo via the elongation of the indole-3-acetic acid (IAA) side chain, though alternative routes involving fatty acid metabolism are also postulated [1] [8]. Notably, IBA accumulates in young root tissues and mycorrhiza-colonized roots, suggesting spatially regulated biosynthesis. For example, maize roots colonized by Glomus intraradices exhibit significantly elevated IBA levels, highlighting its role in symbiotic plant-microbe interactions [7].
IBA functions predominantly as a storage form of active auxin, requiring conversion to IAA to exert physiological effects. This activation occurs through peroxisomal β-oxidation—a process evolutionarily co-opted from fatty acid metabolism. The pathway involves four enzymatic steps:
Genetic evidence from Arabidopsis mutants underscores this mechanism: ibr1, ibr3, and ibr10 mutants exhibit defective IBA-to-IAA conversion, resulting in reduced lateral root formation and hypocotyl elongation. Chemical inhibition of β-oxidation (e.g., using 2,4-dichlorophenoxybutyric acid) further corroborates this pathway [2] [8].
Table 1: Enzymes in IBA β-Oxidation and Their Mutant Phenotypes in Arabidopsis
Enzyme | Gene | Function | Mutant Phenotype |
---|---|---|---|
Acyl-CoA Synthetase | ABCD1/PXA1 | IBA-CoA activation | IBA-resistant, reduced IAA levels |
Acyl-CoA Oxidase | ACX1 | Dehydrogenation | Impaired root elongation |
Enoyl-CoA Hydratase | IBR10 | Hydration | Reduced lateral root density |
3-Ketoacyl-CoA Thiolase | PED1 | Thiolytic cleavage | Suc-dependent growth in dark conditions |
The ipdC gene, encoding indole-3-pyruvate decarboxylase, is a critical regulator in IBA biosynthesis. In Azospirillum brasilense, ipdC expression is tryptophan-inducible and essential for IBA production, though homologs in higher plants remain under investigation [1] [2]. Peroxisomal β-oxidation genes (IBR1, IBR3, IBR10, ECH2) are transcriptionally regulated by auxin-responsive elements (AuxREs), creating feedback loops that modulate IBA hydrolysis. For instance:
Additionally, TOB1 (Transporter of IBA1), a major facilitator superfamily transporter, facilitates IBA influx into peroxisomes. tob1 mutants display reduced root auxin responses, underscoring transport as a regulatory checkpoint [8].
IBA biosynthesis and metabolism exhibit remarkable evolutionary conservation. Key observations include:
Table 2: Evolutionary Conservation of IBA Pathways in Plant Taxa
Plant Group | Species | IBA Function | Conserved Elements |
---|---|---|---|
Dicots | Arabidopsis thaliana | Root development, stress response | β-Oxidation enzymes, PEX transporters |
Monocots | Zea mays | Mycorrhizal symbiosis | ipdC-like enzymes, IBA conjugates |
Woody Plants | Prunus persica | Adventitious root formation | IBR1, IBR3 orthologs |
Bryophytes | Marchantia polymorpha | Thallus growth | IBA-to-IAA conversion activity |
The enzymatic resolution of IBA enantiomers reveals that the (S)-stereoisomer is biologically predominant. Lipase-catalyzed hydrolysis (e.g., using Pseudomonas fluorescens lipase) selectively processes racemic mixtures to yield (S)-3-(3-Indolyl)butanoic acid with high optical purity. This stereospecificity is critical for its function, as the (S)-enantiomer shows 3–5 times greater auxin activity than the (R)-form in root elongation assays due to optimized binding to auxin-responsive TIR1/AFB receptors [6]. Endogenous synthesis likely favors the (S)-configuration through stereoselective enzymes, though the exact mechanisms remain under investigation.
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